molecular formula C16H10Br2N2O B3559521 N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B3559521
M. Wt: 406.07 g/mol
InChI Key: ICLZMMHFOQDOJR-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide is an organic compound that features a naphthalene ring bonded to a pyridine ring substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 3,5-dibromopyridine-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typical.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl derivative, while a Suzuki coupling reaction would introduce an aryl group at the bromine position.

Scientific Research Applications

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific proteins or enzymes.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.

    Biological Studies: It may serve as a probe in biochemical assays to study protein-ligand interactions or cellular pathways.

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein, inhibiting its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for different studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromopyridin-3-yl)naphthalene-1-carboxamide
  • N-(3,5-dichloropyridin-2-yl)naphthalene-1-carboxamide
  • N-(3,5-difluoropyridin-2-yl)naphthalene-1-carboxamide

Uniqueness

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O/c17-11-8-14(18)15(19-9-11)20-16(21)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZMMHFOQDOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=N3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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